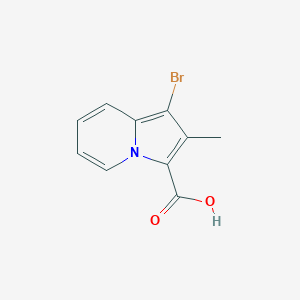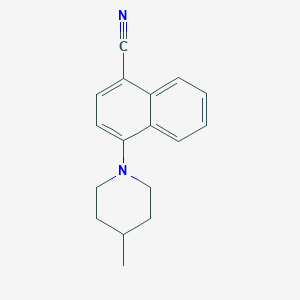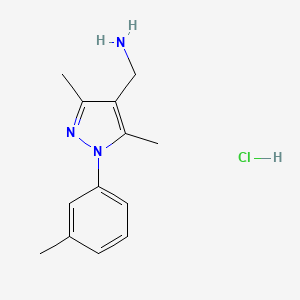
4-Quinolinecarboxylic acid, 2-chloro-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal, synthetic organic, and industrial chemistry . This compound, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloroquinoline, followed by carboxylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .
Industrial Production Methods: Industrial production of this compound may employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Ester Derivatives: From the esterification of the carboxylic acid group.
Scientific Research Applications
2-Chloro-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitroquinoline-4-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The chlorine and carboxylic acid groups also contribute to its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Chloroquinoline-4-carboxylic Acid: Lacks the nitro group, which may result in different reactivity and biological activity.
6-Nitroquinoline-4-carboxylic Acid: Lacks the chlorine atom, affecting its chemical properties and applications.
2-Chloro-6-nitroquinoline: Lacks the carboxylic acid group, influencing its solubility and reactivity.
Uniqueness: 2-Chloro-6-nitroquinoline-4-carboxylic acid is unique due to the combined presence of chlorine, nitro, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
55764-57-3 |
|---|---|
Molecular Formula |
C10H5ClN2O4 |
Molecular Weight |
252.61 g/mol |
IUPAC Name |
2-chloro-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClN2O4/c11-9-4-7(10(14)15)6-3-5(13(16)17)1-2-8(6)12-9/h1-4H,(H,14,15) |
InChI Key |
JURHYIYPMCGMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)





![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
